molecular formula C12H6Cl2N2O5 B13815489 Bis(2-chloro-4-nitrophenyl) ether CAS No. 13867-27-1

Bis(2-chloro-4-nitrophenyl) ether

Cat. No.: B13815489
CAS No.: 13867-27-1
M. Wt: 329.09 g/mol
InChI Key: ZHZNXNICTMMFEC-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene is an organic compound characterized by the presence of two chlorine atoms and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene typically involves multi-step reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with 2-chloro-4-nitrobenzene in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide at elevated temperatures . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the hazardous nature of the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like palladium on carbon and hydrogen gas.

    Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro groups.

Common Reagents and Conditions

    Substitution: Potassium carbonate, dimethyl sulfoxide, elevated temperatures.

    Reduction: Palladium on carbon, hydrogen gas.

    Oxidation: Various oxidizing agents depending on the desired product.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of higher oxidation state compounds.

Scientific Research Applications

2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of nitro and chloro substituents on biological activity.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene involves its interaction with molecular targets through its nitro and chloro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-nitrophenoxy)benzene
  • 2-(2-Chloro-4-nitrophenoxy)acetic acid

Uniqueness

2-Chloro-1-(2-chloro-4-nitro-phenoxy)-4-nitro-benzene is unique due to the presence of two nitro groups and two chlorine atoms, which confer distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

13867-27-1

Molecular Formula

C12H6Cl2N2O5

Molecular Weight

329.09 g/mol

IUPAC Name

2-chloro-1-(2-chloro-4-nitrophenoxy)-4-nitrobenzene

InChI

InChI=1S/C12H6Cl2N2O5/c13-9-5-7(15(17)18)1-3-11(9)21-12-4-2-8(16(19)20)6-10(12)14/h1-6H

InChI Key

ZHZNXNICTMMFEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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